3-amino-6-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-6-(DIFLUOROMETHYL)-N~2~-(2-METHOXYPHENYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, difluoromethyl, methoxyphenyl, and methyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-(DIFLUOROMETHYL)-N~2~-(2-METHOXYPHENYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system.
Introduction of Substituents: The amino, difluoromethyl, methoxyphenyl, and methyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Final Coupling and Purification: The final step involves coupling the substituted thieno[2,3-b]pyridine with the carboxamide group, followed by purification to obtain the target compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-(DIFLUOROMETHYL)-N~2~-(2-METHOXYPHENYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thieno[2,3-b]pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-AMINO-6-(DIFLUOROMETHYL)-N~2~-(2-METHOXYPHENYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-AMINO-6-(DIFLUOROMETHYL)-N~2~-(2-METHOXYPHENYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.
Difluoromethyl Substituted Compounds: Compounds with difluoromethyl groups attached to different core structures.
Methoxyphenyl Substituted Compounds: Compounds with methoxyphenyl groups attached to various core structures.
Uniqueness
3-AMINO-6-(DIFLUOROMETHYL)-N~2~-(2-METHOXYPHENYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H15F2N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-amino-6-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15F2N3O2S/c1-8-7-10(15(18)19)22-17-12(8)13(20)14(25-17)16(23)21-9-5-3-4-6-11(9)24-2/h3-7,15H,20H2,1-2H3,(H,21,23) |
InChI Key |
DVXCLMRBOVDQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3OC)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.